![molecular formula C19H18FN3O B5555288 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

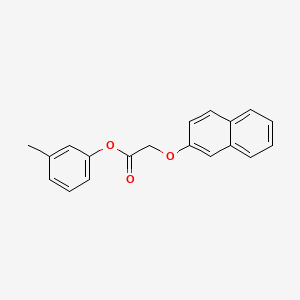

The synthesis and study of fluorinated indoles and pyridines have garnered significant interest due to their potential applications in medicinal chemistry and as ligands in various biological studies. These compounds, including 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole, are crucial in exploring new therapeutic agents and understanding receptor binding dynamics.

Synthesis Analysis

Efficient synthetic routes often involve palladium-catalyzed intramolecular amination, highlighting the importance of C-H activation in constructing complex nitrogen-containing heterocycles. This method has proven to be effective for synthesizing azetidines, pyrrolidines, and indolines, which are core structures in many bioactive compounds (He et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrido[4,3-b]carbazoles and various indole derivatives, has been elucidated through X-ray crystallography and other spectroscopic techniques. These studies reveal the significance of fluorine substitution on the aromatic systems, affecting the molecular conformation and electronic properties (Esra’a S. Abu-Sheaib et al., 2008).

Scientific Research Applications

Synthesis and Receptor Binding Properties

The compound has been explored for its potential in the synthesis and evaluation of nicotinic acetylcholine receptor binding properties. An example includes the development of new positron emission tomography (PET) ligands for nicotinic receptors, highlighting the importance of fluoro derivatives in imaging central nervous system (CNS) receptors (Doll et al., 1999).

Anticancer Activity

Research into the synthesis of novel indole derivatives has revealed compounds with promising anticancer potential. The focus on indole-thiazolidinone hybrids, for instance, shows significant cytotoxic action towards various cancer cell lines, demonstrating the potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole derivatives in cancer treatment (Kryshchyshyn-Dylevych et al., 2021).

Radiopharmaceutical Applications

The compound's derivatives have been studied for their use in radiopharmaceuticals, such as in the development of [(18) F]T807, a radioligand for imaging tau pathology in neurodegenerative diseases. This highlights the compound's relevance in creating diagnostic tools for conditions like Alzheimer's disease (Shoup et al., 2013).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of indole derivatives have been explored, with studies indicating that certain modifications can lead to compounds effective against a range of pathogens. This area of research underscores the potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole in developing new therapeutic agents (Ivashchenko et al., 2014).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis of 7-substituted indoles, demonstrating the versatility and potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole in the synthesis of complex heterocyclic structures. Such studies are crucial for developing new chemical entities with varied biological activities (Black et al., 1991).

Future Directions

properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c1-12-16(15-5-2-6-17(20)19(15)22-12)8-18(24)23-10-14(11-23)13-4-3-7-21-9-13/h2-7,9,14,22H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOVLKHAHVBNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CC(C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)